molecular formula C13H15ClN4O3S2 B2392170 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097923-91-4

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2392170
CAS No.: 2097923-91-4
M. Wt: 374.86
InChI Key: KOTDJWYVBVNPTB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a thiadiazole group and a chloromethoxybenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One possible route could be:

    Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.

    Sulfonylation: The 3-chloro-4-methoxybenzenesulfonyl chloride can be prepared separately and then reacted with the piperazine derivative.

    Final Coupling: The thiadiazole-containing piperazine can be coupled with the sulfonyl chloride under suitable conditions, such as in the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the chloro group could yield various substituted derivatives, while oxidation of the thiadiazole ring could lead to sulfoxides or sulfones.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: As a building block for polymers or other advanced materials.

    Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperidine
  • 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine

Uniqueness

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its piperazine ring can enhance its binding affinity to biological targets, while the thiadiazole and sulfonyl groups can contribute to its reactivity and stability.

Properties

IUPAC Name

3-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S2/c1-21-12-3-2-10(8-11(12)14)23(19,20)18-6-4-17(5-7-18)13-9-15-22-16-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTDJWYVBVNPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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